molecular formula C9H9F3N2O B8504773 N-(3-aminobenzyl)-2,2,2-trifluoroacetamide

N-(3-aminobenzyl)-2,2,2-trifluoroacetamide

Cat. No. B8504773
M. Wt: 218.18 g/mol
InChI Key: HTCDSUBGQCAFOY-UHFFFAOYSA-N
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Patent
US07807673B2

Procedure details

To a solution of 2,2,2-trifluoro-N-[(3-nitrophenyl)methyl]acetamide (0.5 g, 2.0 mmol) in i-PrOH was added 10% Pd/C (40 mg, 0.04 mmol). A balloon filled with hydrogen gas was installed, and the reaction was stirred vigorously at rt. After 15 h, the reaction mixture was filtered through celite, adsorbed onto silica gel, and purified by column chromatography to generate the title compound in 85% yield. 1H NMR (400 MHz, CDCl3) δ 7.14-7.27 (m, 1H), 6.59-6.68 (m, 3H), 4.43 (s, 2H), 3.74 (s, 2H). ES-LC/MS m/z=219 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]([NH:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-])=O)[CH:8]=1)=[O:4].[H][H]>CC(O)C.[Pd]>[NH2:13][C:9]1[CH:8]=[C:7]([CH2:6][NH:5][C:3](=[O:4])[C:2]([F:1])([F:16])[F:17])[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC(C(=O)NCC1=CC(=CC=C1)[N+](=O)[O-])(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred vigorously at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
NC=1C=C(C=CC1)CNC(C(F)(F)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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